4-Methyl-3-(trifluoromethoxy)phenol
Description
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
4-methyl-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O2/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4,12H,1H3 |
InChI Key |
KKBOIPXCVWIHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenol
- Molecular Formula : C₇H₅F₃O₂ .
- CAS RN : 828-27-3 .
- Properties : Boiling point 80°C (15 mmHg), density 1.375 g/cm³ .
- Key Differences: Lacks the methyl group at the 4-position, leading to lower molecular weight (178.11 g/mol vs. ~192.14 g/mol for the target compound) and reduced steric hindrance. The absence of the methyl group may enhance solubility in polar solvents compared to 4-Methyl-3-(trifluoromethoxy)phenol.
3-Chloro-4-(trifluoromethoxy)phenol
4-Methoxy-3-(trifluoromethyl)phenol
- Molecular Formula : C₈H₇F₃O₂ .
- SMILES : COC1=C(C=C(C=C1)O)C(F)(F)F .
- Key Differences : Replaces -OCF₃ with -CF₃ at the 3-position and methoxy (-OCH₃) at the 4-position. The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃, further increasing acidity. However, the methoxy group is less hydrophobic than methyl, altering solubility profiles.
Substituent Effects on Physicochemical Properties
Acidity
The trifluoromethoxy group significantly enhances acidity compared to methoxy or methyl substituents. For example:
- 4-(Trifluoromethoxy)phenol: pKa ≈ 7–8 (estimated, based on -OCF₃ electron withdrawal) .
- 4-Methylphenol (p-cresol): pKa ≈ 10.3.
- This compound: Expected pKa ~6–7 due to combined effects of -OCF₃ and methyl groups.
Solubility and Hydrophobicity
- Methyl vs. Methoxy: The methyl group in this compound increases hydrophobicity compared to 4-methoxy analogs, reducing water solubility but improving lipid membrane permeability.
- Trifluoromethoxy vs. Trifluoromethyl : -OCF₃ has lower electron-withdrawing strength than -CF₃ but contributes to higher vapor pressure, as seen in zingerone analogs .
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Halogenated Precursor Strategy
-
3-Bromo-4-methylphenol undergoes NAS with silver trifluoromethoxide (AgOCF₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
-
Copper(I) catalysts (e.g., CuI) enhance reactivity by forming aryl-copper intermediates.
Representative Conditions
Limitations include the poor nucleophilicity of CF₃O⁻ and competing side reactions (e.g., hydrolysis).
Directed Ortho-Metalation (DoM)
DoM enables precise functionalization of phenolic substrates through temporary directing groups:
Boron-Based Directing Groups
-
Protect phenol as 2-(trimethylsilyl)phenyl boronic ester
-
Deprotonate ortho position using LDA (−78°C)
-
Quench with CF₃OF (trifluoromethyl hypofluorite)
Multi-Step Synthesis via Nitro Intermediates
A convergent approach avoids direct -OCF₃ installation:
Nitration/Reduction Sequence
-
4-Methylphenol → Nitration (HNO₃/H₂SO₄) → 3-nitro-4-methylphenol
-
Catalytic hydrogenation (Pd/C, H₂) → 3-amino-4-methylphenol
-
Diazotization (NaNO₂/HCl) followed by Sandmeyer reaction with CuOCF₃
Optimized Parameters
Oxidative Trifluoromethylation
Transition metal-catalyzed C–O bond formation offers atom-economical routes:
Copper-Mediated Coupling
4-Methylphenol + CF₃SO₂Na (Langlois’ reagent) in presence of:
-
Cu(OAc)₂ (20 mol%)
-
tert-Butyl hydroperoxide (TBHP) as oxidant
-
Acetonitrile, 60°C, 24 h
This radical pathway achieves 38% conversion but requires optimization for industrial use.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-3-(trifluoromethoxy)phenol, and how can purity be validated?
Methodology :
- Synthesis : While direct synthesis protocols for the target compound are not explicitly detailed in the evidence, analogous methods for trifluoromethoxy-substituted phenols suggest nucleophilic aromatic substitution or coupling reactions. For example, introducing the trifluoromethoxy group via reaction of a methylphenol derivative with trifluoromethylating agents (e.g., trifluoromethyl triflate) under controlled conditions .
- Purification : Recrystallization using ethyl acetate (as demonstrated for structurally related Schiff bases ) or column chromatography with silica gel.
- Validation :
Q. How can spectroscopic techniques be optimized for characterizing this compound?
Methodology :
- H/C NMR : Use deuterated DMSO or CDCl₃ to dissolve the compound. Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and trifluoromethoxy groups. Reference chemical shifts from analogous compounds (e.g., 4-(trifluoromethoxy)phenol ).
- FTIR : Focus on the O-H stretch (3200–3600 cm) and C-O-C vibrations (1200–1300 cm) of the trifluoromethoxy group.
- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~208.05 g/mol).
Q. What crystallization conditions are optimal for X-ray diffraction studies?
Methodology :
- Solvent Selection : Ethyl acetate or ethanol, as slow evaporation yields high-quality crystals for related phenolic compounds .
- Temperature : 4°C to slow nucleation and reduce disorder.
- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualization .
| Crystallization Conditions | Example from Evidence |
|---|---|
| Solvent | Ethyl acetate |
| Method | Slow evaporation |
| Temperature | Room temperature or 4°C |
| Disorder Handling | SHELXL restraints for trifluoromethoxy group |
Advanced Research Questions
Q. How to resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., intramolecular O-H⋯N vs. intermolecular interactions) . For example, identified an intramolecular O-H⋯N bond in a Schiff base analog, stabilizing the phenol-imine tautomer.
- Disorder Modeling : Use SHELXL’s DFIX/ISOR commands to refine disordered trifluoromethoxy groups, as seen in .
- Validation : Cross-check with computational tools (e.g., Mercury CSD) to compare bond lengths/angles with database entries.
Q. What computational strategies predict the bioactivity of this compound derivatives?
Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the compound’s trifluoromethoxy group for binding ).
- QSAR Models : Train models using descriptors like logP, molar refractivity, and electrostatic potential maps derived from Gaussian calculations.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS.
Q. How to design experiments analyzing substituent effects on physicochemical properties?
Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position.
- Property Analysis :
| Substituent Effects Study Design |
|---|
| Variables : Position (3-/4-), electronic nature (EWG/EDG) |
| Controls : Parent compound (no substituent) |
| Techniques : HPLC (purity), DSC (stability), NMR (structural confirmation) |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
